Welcome to the BenchChem Online Store!
molecular formula C9H9FO3 B3197353 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde CAS No. 1004779-24-1

3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde

Cat. No. B3197353
M. Wt: 184.16 g/mol
InChI Key: LYHLNOPAWIZKPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09095582B2

Procedure details

5.00 g (35.69 mmol) of 3-fluoro-4-hydroxybenzaldehyde are dissolved in 50 ml of dry DMF. 5.35 g (42.82 mmol) of 2-bromoethanol and 19.73 g (142.74 mmol) of potassium carbonate are added. The reaction mixture is stirred at 150° C. for 10 h. The mixture is then filtered, and the filtrate is freed from the solvent on a rotary evaporator. The residue is taken up in 30 ml of ethyl acetate, and 20 ml of sat. aqueous sodium bicarbonate solution are added. The phases are separated and the organic phase is dried over magnesium sulfate. The solvent is removed on a rotary evaporator. The product obtained is used without further purification in the subsequent reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Quantity
19.73 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[OH:10])[CH:5]=[O:6].Br[CH2:12][CH2:13][OH:14].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH2:12][CH2:13][OH:14])[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.35 g
Type
reactant
Smiles
BrCCO
Name
Quantity
19.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 150° C. for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is freed from the solvent on a rotary evaporator
ADDITION
Type
ADDITION
Details
20 ml of sat. aqueous sodium bicarbonate solution are added
CUSTOM
Type
CUSTOM
Details
The phases are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is used without further purification in the subsequent reaction

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
FC=1C=C(C=O)C=CC1OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.